molecular formula C7H5ClN2 B1278834 3-Amino-5-chlorobenzonitrile CAS No. 53312-78-0

3-Amino-5-chlorobenzonitrile

Cat. No. B1278834
CAS RN: 53312-78-0
M. Wt: 152.58 g/mol
InChI Key: JRBVDAQXMNYPHC-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzonitrile is a chemical compound that is part of a broader class of organic molecules known as benzonitriles. These compounds are characterized by a benzene ring bonded to a nitrile group (–C≡N). The presence of an amino group (–NH2) and a chlorine atom on the benzene ring indicates that this compound could be a versatile intermediate for various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of compounds related to 3-amino-5-chlorobenzonitrile can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 3-amino-5-chlorobenzonitrile, has been developed from Martius Yellow. This synthesis includes key steps such as iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation . Additionally, the one-step synthesis of 3(5)-amino pyrazole, which is an important synthetic organic intermediate, has been achieved using 2-chloroacrylonitrile as a raw material, indicating the potential for developing efficient synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-5-chlorobenzonitrile has been studied using various spectroscopic methods and quantum chemical calculations. For example, the experimental IR and Raman spectra of 2-amino-3,5-dichlorobenzonitrile, a compound with a similar substitution pattern, were recorded and compared with theoretical values obtained from MP2 and DFT calculations. These studies provide insights into the molecular geometry, vibrational wavenumbers, and thermodynamic parameters, which are crucial for understanding the behavior and reactivity of such molecules .

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is influenced by the substituents on the benzene ring. In the case of 3-amino-5-chlorobenzonitrile, the amino and chloro groups are likely to affect its chemical reactions. For instance, the presence of an amino group can facilitate nucleophilic substitution reactions, while the chloro group can be replaced or participate in electrophilic aromatic substitution. The synthesis of α-aminonitriles via an indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide demonstrates the potential for creating complex molecules from simpler nitrile precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-chlorobenzonitrile would be influenced by its functional groups. The amino group would contribute to hydrogen bonding, potentially affecting solubility and boiling point, while the chloro group could impact the compound's density and refractive index. Although the specific properties of 3-amino-5-chlorobenzonitrile are not detailed in the provided papers, the analysis of related compounds, such as 2-amino-3,5-dichlorobenzonitrile, through experimental and theoretical methods can provide a basis for predicting such properties .

Scientific Research Applications

Spectroscopy and Structural Analysis

A significant application of 3-Amino-5-chlorobenzonitrile, and its derivatives, lies in the field of spectroscopy. For instance, studies on 2-amino-4-chlorobenzonitriles, closely related to 3-Amino-5-chlorobenzonitrile, reveal insights into their molecular structure and vibrational spectra. These studies utilize techniques like FT-IR (Fourier-transform infrared spectroscopy), FT-Raman spectra, and DFT (Density Functional Theory) calculations to understand the molecular geometry, vibrational frequencies, and bonding features (Sudha et al., 2011).

Synthesis of Heterocyclic Compounds

3-Amino-5-chlorobenzonitrile derivatives are used in synthesizing various heterocyclic compounds. For example, reactions involving similar compounds, such as 2-amino-5-nitro- or 2-amino-4-chlorobenzonitriles, in concentrated sulfuric acid medium, have been utilized to prepare new pyrrolo[3,2-l]acridinone derivatives (Rozhkova et al., 2017).

Energetic Materials Research

In the field of energetic materials, 3-Amino-5-chlorobenzonitrile derivatives find application in synthesizing nitrogen-rich salts with potential use in explosives. These derivatives are involved in reactions leading to the formation of various compounds characterized by single-crystal X-ray diffraction, vibrational spectroscopy, and differential scanning calorimetry. Such studies are pivotal in understanding the properties and potential applications of these energetic materials (Fischer et al., 2011).

Antimicrobial Applications

Compounds derived from 3-Amino-5-chlorobenzonitrile have shown promising antimicrobial activities. Research in this domain has demonstrated that certain derivatives display strong activities against Gram-negative bacteria, Gram-positive bacteria, and yeasts. This aspect of 3-Amino-5-chlorobenzonitrile derivatives highlights their potential in developing new antimicrobial agents (Behbehani et al., 2011).

Safety And Hazards

Safety information suggests that exposure to 3-Amino-5-chlorobenzonitrile should be avoided. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It is also advised to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBVDAQXMNYPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452463
Record name 3-Amino-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chlorobenzonitrile

CAS RN

53312-78-0
Record name 3-Amino-5-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53312-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-CHLOROBENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kiyoi, N Seko, K Yoshino, Y Ito - The Journal of Organic …, 1993 - ACS Publications
… When 3-amino-5-chlorobenzonitrile (3a) was treated in benzene with tert-pentyl isocyanide (4a) in the presence of 10 mol % of NiClg and 4A molecular sieves while Og bubbled …
Number of citations: 20 pubs.acs.org
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… Compound was synthesized according to general procedure, using the following reagents: 3-amino-5-chlorobenzonitrile (61 mg, 0.397 mmol, 1.00 eq.), 2-(4-(2-bromo-5-chlorobenzoyl)…
Number of citations: 7 www.sciencedirect.com

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